molecular formula C8H12O B6263007 BICYCLO[4.2.0]OCTAN-2-ONE, Mixture of diastereomers CAS No. 55564-05-1

BICYCLO[4.2.0]OCTAN-2-ONE, Mixture of diastereomers

Cat. No.: B6263007
CAS No.: 55564-05-1
M. Wt: 124.2
InChI Key:
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Description

Bicyclo[420]octan-2-one, mixture of diastereomers, is a bicyclic ketone characterized by its unique structural features This compound consists of a cyclohexane ring fused to a cyclobutane ring, with a ketone functional group at the second position The mixture of diastereomers refers to the presence of different stereoisomers, which are molecules with the same molecular formula but different spatial arrangements of atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[4.2.0]octan-2-one can be synthesized through various methods. One common approach involves the [2+2] cycloaddition of cyclohexenones with alkenes. For example, irradiation of cyclohexenones in the presence of 1,1-dimethoxyethylene results in the formation of diastereomeric mixtures of 7,7-dimethoxybicyclo[4.2.0]octan-2-ones. Subsequent hydrolysis of these acetals with acidic silicon dioxide yields the desired bicyclic ketones .

Industrial Production Methods

Industrial production methods for bicyclo[4.2.0]octan-2-one are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes, can be applied to scale up the laboratory methods for industrial production.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octan-2-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the cyclohexane or cyclobutane rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones with additional functional groups.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives or other substituted bicyclic compounds.

Scientific Research Applications

Bicyclo[4.2.0]octan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex polycyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of bicyclo[4.2.0]octan-2-one depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Bicyclo[4.2.0]octan-2-one can be compared with other bicyclic ketones, such as:

    Bicyclo[3.2.0]heptan-2-one: This compound has a similar bicyclic structure but with a five-membered ring fused to a three-membered ring.

    Bicyclo[4.2.0]octane-2,7-dione: This compound has an additional ketone group at the seventh position, leading to different chemical properties and reactivity.

The uniqueness of bicyclo[42

Properties

CAS No.

55564-05-1

Molecular Formula

C8H12O

Molecular Weight

124.2

Purity

75

Origin of Product

United States

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